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Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

UNC2025 was developed to improve upon the poor pharmacokinetic properties of a previous inhibitor,
UNC1062 [1]. It demonstrates high potency against its primary targets, making it a candidate for

investigating therapies in acute leukemias [2] [3].

The table below summarizes key quantitative data for UNC2025's activity against its primary and select off-

target kinases.

Kinase Target = Biochemical Assay (Ki, nM) Cellular Assay (ICso, nM) Type of Inhibition

MerTK 0.16 [2] [3] 2.7 [2] [3] ATP-competitive [4]
FIt3 0.59 [3] 14 [3] ATP-competitive [4]
AxI 13.3 [2] 122 [2] ATP-competitive [4]
Tyro3 Information missing 37 [1] ATP-competitive [4]

Selectivity Summary: Profiling against over 300 kinases reveals that UNC2025 is highly selective for
MerTK and Flt3 [2] [3]. Among 305 kinases tested, only 66 were inhibited by more than 50% at
concentrations greater than 100 times the ICso for MerTK [2]. Its next most potent target, Axl, is inhibited

with over 45-fold lower potency than MerTK, underscoring its pharmacologically useful selectivity [2].
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Key Experimental Protocols

The potency and selectivity data for UNC2025 were generated using standardized, high-confidence methods

common in kinase inhibitor development.

¢ Biochemical Kinase Assays: These experiments measure the direct inhibition of kinase enzyme
activity. UNC2025's Ki (inhibitory constant) values were likely determined using assays that track the
transfer of a phosphate group from ATP to a substrate [5]. Common technologies include radioactive
filter binding or mobility shift assays (e.g., Caliper) [5].

e Cellular Assays (ICso0): These evaluate a compound's ability to inhibit kinase function in a live cell
context. For UNC2025, cellular ICso was determined by measuring the reduction of phosphorylated
MerTK (p-Mer) and downstream signaling proteins (like STAT6, AKT) in leukemia cell lines via
immunoblotting after treatment with the compound [2].

¢ Selectivity Profiling: The broad kinome selectivity was assessed using high-throughput platforms
that screen a single compound against hundreds of purified kinase enzymes in parallel. The data for
UNC2025 aligns with results from commercial services like DiscoverX's KinomeScan, which uses a
competitive binding assay, or other labs using biochemical activity assays [2] [5].

The following diagram illustrates the typical workflow for generating the comprehensive kinase selectivity

data.
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Interpretation Guide for Researchers

e Biochemical vs. Cellular Potency: The difference between the very low nM Ki values (biochemical)
and higher nM ICso values (cellular) is expected. Cellular potency is influenced by factors like cell
permeability, protein binding, and compensatory pathways [1] [2].

¢ Selectivity and Off-Targets: While UNC2025 is highly selective, its activity on Axl and Tyro3 (other
TAM family kinases) is noted. This may be therapeutically relevant or contribute to its efficacy, but
should be considered when using it as a chemical probe [1].
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e Tool Compound Use: Given its high oral bioavailability and demonstrated target engagement in vivo
(e.g., inhibition of MerTK phosphorylation in mouse bone marrow blasts), UNC2025 is a suitable tool
for preclinical in vivo studies targeting MerTK and/or FIt3 [1] [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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